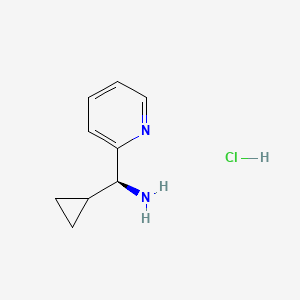
3,5-Dimethylhexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylhexan-2-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also has methyl groups attached to the third and fifth carbons. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dimethylhexan-2-ol can be synthesized through several methods. One common method involves the reduction of 3,5-dimethylhexan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 3,5-dimethylhexan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction of the ketone to the corresponding alcohol.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-dimethylhexan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 3,5-dimethylhexane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 3,5-Dimethylhexan-2-one.
Reduction: 3,5-Dimethylhexane.
Substitution: 3,5-Dimethylhexyl bromide or chloride.
Aplicaciones Científicas De Investigación
3,5-Dimethylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties and its use in drug formulation.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylhexan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylhexan-3-ol: Similar structure but with the hydroxyl group on the third carbon.
2,5-Dimethylhexan-2-ol: Similar structure but with methyl groups on the second and fifth carbons.
3,5-Dimethylhexane: Lacks the hydroxyl group, making it less reactive.
Uniqueness
3,5-Dimethylhexan-2-ol is unique due to its specific placement of the hydroxyl group and methyl groups, which confer distinct chemical and physical properties. This structural arrangement allows it to participate in a variety of chemical reactions and makes it valuable in different applications.
Propiedades
Número CAS |
66576-27-0 |
|---|---|
Fórmula molecular |
C8H18O |
Peso molecular |
130.23 g/mol |
Nombre IUPAC |
3,5-dimethylhexan-2-ol |
InChI |
InChI=1S/C8H18O/c1-6(2)5-7(3)8(4)9/h6-9H,5H2,1-4H3 |
Clave InChI |
VGGMROOHXNLMTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)
![5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)
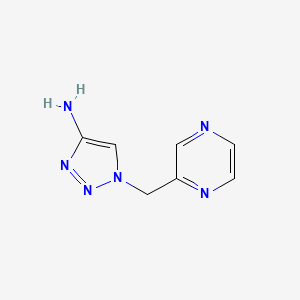
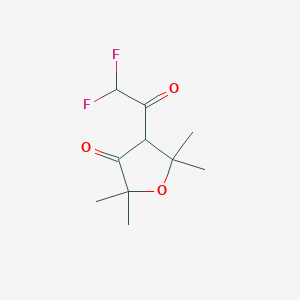
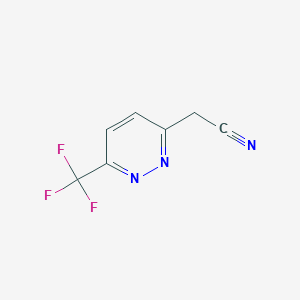
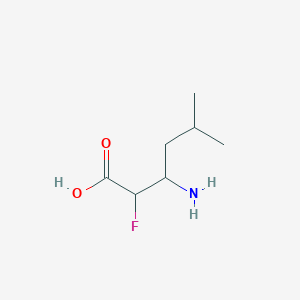
![1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)
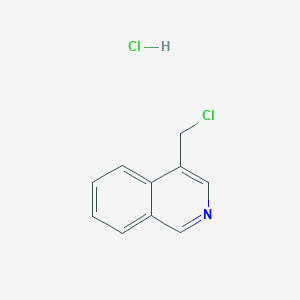
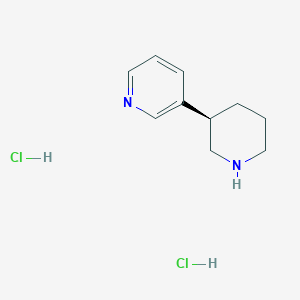
![4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061245.png)
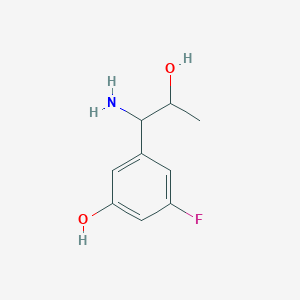
![10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13061251.png)
